2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde is an organic compound with the molecular formula C9H11NOS. It features a pyrrolidine ring substituted with a thiophene group at the 3-position and an aldehyde group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines . The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative .
Industrial Production Methods
Industrial production of 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, ensuring high yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed
Oxidation: 2-(Thiophen-3-yl)pyrrolidine-1-carboxylic acid
Reduction: 2-(Thiophen-3-yl)pyrrolidine-1-methanol
Substitution: Halogenated or nitrated derivatives of the thiophene ring
Scientific Research Applications
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyrrolidine ring, making it less versatile in forming complex structures.
Pyrrolidine-2-carbaldehyde: Lacks the thiophene ring, reducing its potential for π-π interactions and electronic applications.
2-(Furan-3-yl)pyrrolidine-1-carbaldehyde: Similar structure but with a furan ring instead of thiophene, which may alter its electronic properties and reactivity.
Uniqueness
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde is unique due to the combination of the thiophene and pyrrolidine rings, providing a versatile scaffold for the development of bioactive molecules and materials with specific electronic properties .
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-thiophen-3-ylpyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C9H11NOS/c11-7-10-4-1-2-9(10)8-3-5-12-6-8/h3,5-7,9H,1-2,4H2 |
InChI Key |
NILCHPIWQQJEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CSC=C2 |
Origin of Product |
United States |
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